Diallyl phthalate

Catalog No.
S3709916
CAS No.
25053-15-0
M.F
C14H14O4
C6H4(CO2CH2CHCH2)2
M. Wt
246.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diallyl phthalate

CAS Number

25053-15-0

Product Name

Diallyl phthalate

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate

Molecular Formula

C14H14O4
C6H4(CO2CH2CHCH2)2

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2

InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N

SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

solubility

less than 0.1 mg/mL at 72° F (NTP, 1992)
7.39e-04 M
Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids.
In water, 182 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.015 (very poor)

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C

The exact mass of the compound Diallyl phthalate is 246.08920892 g/mol and the complexity rating of the compound is 290. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)7.39e-04 msol in gasoline, mineral oil, glycerin, certain amines. sol in most org liquids.in water, 182 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.015 (very poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7667. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Diallyl Phthalate (DAP), CAS No. 131-17-9, is a high-purity crosslinking monomer used to produce thermosetting polymers, most notably poly(diallyl phthalate) (CAS No. 25053-15-0).[1][2] As a reactive monomer, it polymerizes to form a highly cross-linked, three-dimensional network, yielding materials with exceptional electrical insulation, thermal stability, and dimensional integrity.[3][4] These properties make DAP-based resins a material of choice for high-performance electrical components, demanding molding applications, and durable laminates where long-term reliability under harsh thermal and humid conditions is a critical procurement requirement.[1][5]

Substituting Diallyl Phthalate (DAP) with more common monomers like styrene in unsaturated polyester resin formulations is a critical process modification, not a simple drop-in replacement. Such a change directly impacts manufacturability and final product performance. Using styrene introduces significant volatile organic compound (VOC) emissions and a strong odor, which DAP-based systems largely avoid due to DAP's very low vapor pressure.[6][7] This substitution also alters key material properties; DAP provides superior dimensional stability, heat resistance, and electrical insulation compared to resins crosslinked with styrene.[8] Even substitution with a close chemical analog, diallyl isophthalate (DAIP), a meta-isomer, can alter thermal and mechanical properties due to differences in the cross-linked polymer architecture, making DAP the specific choice for applications where its ortho-phthalate structure has been qualified.[9][10]

Significantly Lower Volatility and Higher Flash Point Than Styrene for Safer Processing

Diallyl Phthalate (DAP) offers a distinct processability and safety advantage over styrene, the most common reactive diluent for unsaturated polyester resins. DAP's flash point is significantly higher, providing a greater margin of safety in storage and handling.[6][7] Furthermore, its low vapor pressure results in minimal odor and drastically reduced Volatile Organic Compound (VOC) emissions during curing, a critical factor for regulatory compliance and improved workplace environments.[7][11]

Evidence DimensionFlash Point
Target Compound Data163-166 °C (Diallyl Phthalate)[6][11]
Comparator Or Baseline31-32 °C (Styrene)[6]
Quantified Difference>130 °C higher flash point than styrene
ConditionsStandard closed-cup flash point measurement.

This reduces fire risk, lowers the need for explosion-proof equipment, and helps meet stringent environmental and occupational health regulations regarding VOCs.

Superior Electrical Insulation Properties Compared to General-Purpose Epoxy Resins

When cured, Diallyl Phthalate (DAP) forms a polymer with exceptional electrical insulating properties, which are maintained even under high humidity and temperature.[1] Compared to a general-purpose epoxy, a common material for electronic insulation, DAP exhibits a significantly higher dielectric strength. This allows for the design of more robust and reliable components in demanding electrical applications.[12]

Evidence DimensionDielectric Strength (Breakdown Potential)
Target Compound Data40 kV/mm (Diallyl Phthalate)[12]
Comparator Or Baseline16 kV/mm (Epoxy)[12]
Quantified Difference2.5 times higher dielectric strength than epoxy
ConditionsMaterial property data comparison for thermoset plastics.

For high-voltage connectors, insulators, and circuit boards, this superior insulation performance prevents electrical breakdown, ensuring long-term operational reliability.

Enhanced Thermal Stability Over Standard Epoxy Formulations

The thermal performance of a cured resin is critical for components exposed to heat during operation or assembly, such as soldering.[1] Cured Diallyl Phthalate (DAP) resin demonstrates a higher glass transition temperature (Tg) than typical epoxy molding compounds, indicating better retention of mechanical properties at elevated temperatures. This superior thermal stability prevents warping and maintains dimensional integrity in high-heat environments.[1][12]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data150 °C (Diallyl Phthalate)[12]
Comparator Or Baseline120 °C (Epoxy)[12]
Quantified Difference30 °C higher Tg than a representative epoxy
ConditionsStandard thermal analysis of cured thermoset materials.

This allows DAP-based components to be used in more demanding thermal environments, such as under-the-hood automotive parts and military-grade connectors, where epoxies may fail.

High-Reliability Electrical and Electronic Components

For manufacturing military and commercial-grade connectors, insulators, and circuit boards where long-term performance is critical. The high dielectric strength and thermal stability of DAP ensure reliable insulation and dimensional integrity, even after prolonged exposure to high heat and humidity.[1][5]

Low-VOC Unsaturated Polyester Resin (UPR) Systems

As a crosslinking agent to replace styrene in UPR formulations for applications like Bulk Molding Compound (BMC) and Sheet Molding Compound (SMC). DAP's low volatility and high flash point significantly improve workplace safety and reduce environmental emissions, making it a preferred choice for creating more environmentally friendly composites without compromising thermal performance.[6][13]

Durable Decorative Laminates and Overlays

In the production of high-pressure decorative laminates for furniture and construction. DAP-based resins provide excellent heat and chemical resistance, resulting in a durable, non-warping surface.[11][14] Its stability during processing and curing ensures a high-quality finish.

Specialty Inks and Coatings

For use in organic solvent-free UV curable inks and protective coatings. DAP's ability to polymerize rapidly under UV light, combined with its low volatility, makes it a valuable component for high-performance, environmentally compliant ink and coating formulations.[5][11]

Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992)
Liquid; PelletsLargeCrystals
COLOURLESS LIQUID.

Color/Form

Nearly colorless, oily liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

246.08920892 g/mol

Monoisotopic Mass

246.08920892 g/mol

Boiling Point

554 °F at 760 mm Hg (NTP, 1992)
158-165 °C at 4 mm Hg
290 °C

Flash Point

230 °F (NTP, 1992)
330 °F (166 °C) (Closed cup)
166 °C c.c.

Heavy Atom Count

18

Vapor Density

8.3 (NTP, 1992) (Relative to Air)
8.3 (air= 1)
Relative vapor density (air = 1): 8.3

Density

1.12 at 68 °F (NTP, 1992)
1.120 at 20 °C/20 °C
Relative density (water = 1): 1.1

Odor

mild lachrymatory

Decomposition

When heated to decomp it emits acrid smoke and irritating fumes.

Melting Point

-94 °F (NTP, 1992)
freezing point: -70 °C
-70 °C

UNII

F79L0UL6ST

Vapor Pressure

VP: 2.4 mm Hg at 150 °C
1.16X10-3 mm Hg at 25 °C (est)
Vapor pressure, Pa at 25 °C: 0.02

Absorption Distribution and Excretion

Thirty minutes after rats and mice were treated orally with (14)C-labeled diallyl phthalate (DAP), the highest levels of radioactivity were found in small intestine, liver, dermis, muscles, blood, and kidneys. After 24 hr, about 6-7% of the radioactivity was present in rats and 1-3% in mice. In rats, 60% of the radioactivity was found in urine and 30% was exhaled as CO2. In mice, 91% was present in urine, and only 8% was detected as CO2.

Metabolism Metabolites

Fischer 344 rats and B6C3F1 mice were given 14(C) diallyl phthalate, 1, 10, or 100 mg/kg po or 10 mg/kg iv, and placed in metabolism cages for 24 hr. In rats, 25-30% of the diallyl phthalate was excreted as carbon dioxide, and 50-70% appeared in the urine within 24 hr. In mice, 6-12% of the diallyl phthalate was excreted as carbon dioxide, and 80-90% was excreted in the urine within 24 hr. Monoallyl phthalate (MAP), allyl alcohol, 3-hydroxypropylmercapturic acid (HPMA), and an unidentified polar metabolite (PM) were found in the urine of rats and mice dosed with diallyl phthalate. The polar metabolite was present in the urine of rats dosed with diallyl phthalate or allyl alcohol, indicating that the compound is a metabolite of allyl alcohol. There was no difference between the species in the quantity of allyl alcohol excreted, but mice excreted more monoallyl phthalate (39 vs 33%), 3-hydroxypropylmercapturic acid (28 vs 17%), and polar metabolite (20 vs 8%) than rats.
The following metabolic pathway is suggested for diallyl phthalate (DAP). First, the diester is hydrolyzed to monoallyl phthalate (MAP) and allyl alcohol (AA). AA can be oxidized to acrolein and acrylic acid and further metabolized to CO2. Allyl alcohol and acrolein can also react with reduced glutathione to form 3-hydroxypropylmercapturic acid. Alternatively, allyl alcohol and acrolein can be oxidized to the epoxides glycidol and glycidaldehyde. These epoxides can be hydrolyzed to glycerin and glyceraldehyde or conjugated with reduced glutathione. It is not clear whether DAP is metabolized by this pathway in vivo. However, some of the products of the aforementioned reactions (e.g., monoallyl phthalate, 3-hydroxypropylmercapturic acid, allyl alcohol) as well as an unidentified polar metabolite have been detected in urine of rats and mice treated with DAP.
... Diallyl phthalate (DAP) is more hepatotoxic to rats than to mice, and demonstrated the same species difference in toxicity for allyl alcohol (AA). The data suggest that the toxicity of diallyl phthalate probably results from allyl alcohol cleaved from diallyl phthalate. To determine if the species difference in susceptibility to hepatotoxicity resulted from differences in the disposition and metabolism of diallyl phthalate, Fischer 344 rats and B6C3F1 mice were given 14(C) diallyl phthalate, 1, 10, or 100 mg/kg po or 10 mg/kg iv, and placed in metabolism cages for 24 hr. In rats, 25-30% of the diallyl phthalate was excreted as carbon dioxide, and 50-70% appeared in the urine within 24 hr. In mice, 6-12% of the diallyl phthalate was excreted as carbon dioxide, and 80-90% was excreted in the urine within 24 hr. Monoallyl phthalate (MAP), allyl alcohol, 3-hydroxypropylmercapturic acid (HPMA), and an unidentified polar metabolite (PM) were found in the urine of rats and mice dosed with diallyl phthalate. The polar metabolite was present in the urine of rats dosed with diallyl phthalate or allyl alcohol, indicating that the compound is a metabolite of allyl alcohol. There was no difference between the species in the quantity of allyl alcohol excreted, but mice excreted more monoallyl phthalate (39 vs 33%), 3-hydroxypropylmercapturic acid (28 vs 17%), and polar metabolite (20 vs 8%) than rats.

Associated Chemicals

1,2-Benzenedicarboxylic acid, mono-2-propenyl ester; 3882-14-2

Wikipedia

Diallyl phthalate

Use Classification

Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

Methods of Manufacturing

A general method for the preparation of allyl esters is the reaction of allyl alcohol with the free acids, acid anhydrides, or acid chlorides. Catalysts frequently used are aromatic sulfonic acids (p-toluenesulfonic acid and naphthalene-2-sulfonic acid). Strong mineral acids are of less value because they can decompose the allyl alcohol. Polymerizable acids are esterified in the presence of phenolic inhibitors. The following allyl esters are prepared by this method: diallyl phthalate, diallyl isophthalate, diallyl maleate, diallyl fumarate, triallyl cyanurate (from cyanuric chloride and allyl alcohol), and diethylene glycol bis(allyl carbonate). ...
... Diallyl phthalate is obtained from the reaction of allyl chloride and phthalic anhydride in the presence of sodium hydroxide, sodium carbonate, tertiary amines, or quaternary ammonium salts.
... Transesterification of the corresponding methyl esters with allyl alcohol; sodium methanolate is the preferred catalyst.

General Manufacturing Information

Adhesive manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester: ACTIVE
1,2-Benzenedicarboxylic acid, 1,2-di-2-propen-1-yl ester, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Diallyl phthalate cmpd show promise of optimizing both flame retardance and contaminated arc resistance in such electrical uses as switches, circuit breakers, stand-off insulators, and TV components.
Two series of specimens were prepared from a dental heat-cured soft acrylic resin, Vertex Rs, with di-butyl phthalate (DBP) and diallyl phthalate (DAP) as external and internal plasticizers, resp.
... IN BOAT & AUTOMOTIVE INDUSTRY ... POLYESTERS ARE DISSOLVED IN STYRENE & STABILIZED WITH INHIBITOR TO FORM VISCOUS SYRUP-LIKE LIQUID WHICH DOES NOT READILY SOLIDIFY. ... DIALLYL PHTHALATE RESISTS POLYMERIZATION OF THE UNCATALYZED SYRUP.

Dates

Last modified: 07-27-2023

Preparation of magnetite/multiwalled carbon nanotubes/metal-organic framework composite for dispersive magnetic micro solid phase extraction of parabens and phthalate esters from water samples and various types of cream for their determination with liquid chromatography

Niloofar Jalilian, Homeira Ebrahimzadeh, Ali Akbar Asgharinezhad
PMID: 31416622   DOI: 10.1016/j.chroma.2019.460426

Abstract

In the current study, MMWCNTs@MIL-101(Cr) (Fe
O
/multiwalled carbon nanotubes/MIL-101(Cr)) was synthesized and utilized as a new sorbent for the first time. It was employed successfully for the extraction of parabens and phthalate esters (PEs) from water and cream samples prior to their quantification with HPLC-DAD. The prepared metal-organic-framework (MOF) was characterized by field emission scanning electron microscopy (FESEM), transmission electron microscopy (TEM), Fourier-transform infrared spectroscopy (FT-IR), energy-dispersive X-ray spectroscopy (EDX), EDX mapping, thermogravimetric analysis (TGA), vibrating-sample magnetometer (VSM) and X-ray powder diffraction (XRD). Three phthalate esters (dimethyl phthalate (DMP), diethyl phthalate (DEP), diallyl phthalate (DAP)) and two parabens (methylparaben (MP) and butylparaben (BP)) were chosen as model analytes. Several experimental factors affecting the extraction efficiency, including pH value, nanosorbent amount, sorption time, salt concentration, sample volume, type and volume of the eluent, and elution time were investigated. The optimization of the extraction method was carried out by response surface methodology (RSM) and desirability function (DF) approach. Under the opted conditions, the method was linear in the range of 0.1-1500 μg L
with coefficients of determination > 0.9991. The limits of detection of PEs and parabens were found in the range of 0.03-0.15 μg L
(S/N = 3). The relative standard deviations were less than 7.5% and the extraction recoveries ranged from 38.04 to 70.62%. The present method was simple, rapid, inexpensive and environmentally friendly and was successfully utilized for the determination of PEs and parabens in water samples and various types of cream samples with satisfactory results.


Inhibitory mechanism of phthalate esters on Karenia brevis

Ning Liu, Fuling Wen, Fengmin Li, Xiang Zheng, Zhi Liang, Hao Zheng
PMID: 27151426   DOI: 10.1016/j.chemosphere.2016.04.082

Abstract

The occurrence of phthalate esters (PAEs), a class of widely used and environmentally prevalent chemicals, raises concern to environmental and human health globally. The PAEs have been demonstrated to inhibit algae growth, but the underlying mechanisms remain unclear. In this research, diethyl ortho-phthalate (DEP), diallyl phthalate (DAP), di-n-butyl ortho-phthalate (DBP), di-iso-butyl ortho-phthalate, and benzyl-n-butyl ortho-phthalate (BBP) were screened from 11 species of PAEs to study their inhibitory effects on Karenia brevis and determine their target sites on algae. With increasing the alkyl chains of these five PAEs, the values of EC50,96h decreased. The content of malondialdehyde increased with the continuous accumulation of reactive oxygen species (ROS) in the algae cells. Moreover, the superoxide dismutase and catalase contents were first activated and then inhibited. The ultrastructures of Karenia brevis cells were detected by transmission electron microscopy, and cells treated with PAEs exhibiting distorted shapes and large vacuoles. Thus, the algae were damaged by ROS accumulation, resulting in lipid oxidation and algal growth inhibition. The inhibitors of the electron transport chain showed that the sites of ROS production and accumulation in K. brevis cells under DEP and BBP were the mitochondria and chloroplast, respectively. Moreover, the target sites of DAP and DBP were both the chloroplast and mitochondria. These results are useful for controlling PAEs contamination in and revealing the fate of PAEs in aquatic ecosystem.


Fate of four phthalate esters with presence of Karenia brevis: Uptake and biodegradation

Cuizhu Sun, Ge Zhang, Hao Zheng, Ning Liu, Mei Shi, Xianxiang Luo, Lingyun Chen, Fengmin Li, Shugang Hu
PMID: 30468977   DOI: 10.1016/j.aquatox.2018.11.010

Abstract

Phthalate esters (PAEs), one class of the most frequently detected endocrine-disrupting chemicals (EDCs) in marine environment, have aroused wide public concerns because of their carcinogenicity, teratogenicity, and mutagenicity. However, the environmental fate of PAEs in the occurrence of harmful algal blooms remains unclear. In this research, four PAEs with different alkyl chains, i.e., dimethyl phthalate (DMP), diethyl phthalate (DEP), diallyl phthalate (DAP), and dipropyl phtalate (DPrP) were selected as models to investigate toxicity, uptake, and degradation of PAEs in seawater grown with K. brevis, one of the common harmful red tide species. The 96-h median effective concentration (96h-EC
) values followed the order of DMP (over 0.257 mmol L
) > DEP (0.178 mmol L
) > DAP (0.136 mmol L
) > DPrP (0.095 mmol L
), and the bio-concentration factors (BCFs) were positively correlated to the alkyl chain length. These results indicate that the toxicity of PAEs and their accumulation in K. brevis increased with increasing alkyl chains, due to the higher lipophicity of the longer chain PAEs. With growth of K. brevis for 96 h, the content of DMP, DEP, DAP, and DPrP decreased by 93.3%, 68.2%, 57.4% and 46.7%, respectively, mainly attributed to their biodegradation by K. brevis, accounting for 87.1%, 61%, 46%, 40% of their initial contents, respectively. It was noticed that abiotic degradation had little contribution to the total reduction of PAEs in the algal cultivation systems. Moreover, five metabolites were detected in the K. brevis when exposed to DEP including dimethyl phthalate (DMP), monoethyl phthalate (MEP), mono-methyl phthalate (MMP), phthalic acid (PA), and protocatechuic acid (PrA). While when exposed with to DPrP, one additional intermediate compound diethyl phthalate (DEP) was detected in the cells of K. brevis in addition to the five metabolites mentioned above. These results confirm that the main biodegradation pathways of DEP and DPrP by K. brevis included de-esterification, demethylation or transesterification. These findings will provide valuable evidences for predicting the environmental fate and assessing potential risk of PAEs in the occurrence of harmful algal blooms in marine environment.


Study of moving bed biofilm reactor in diethyl phthalate and diallyl phthalate removal from synthetic wastewater

Ehsan Ahmadi, Mitra Gholami, Mahdi Farzadkia, Ramin Nabizadeh, Ali Azari
PMID: 25727760   DOI: 10.1016/j.biortech.2015.01.122

Abstract

Phthalic acid esters have received significant attention over the last few years since they are considered as priority pollutants. In this study, effects of different operation conditions including hydraulic retention time, phthalates loading rates and aeration rate on process performance of moving bed biofilm reactor (MBBR) for removing diethyl phthalate (DEP) and diallyl phthalate (DAP) from synthetic wastewater was evaluated. In optimum conditions, 94.96% and 93.85% removal efficiency were achieved for DEP and DAP, respectively. Moreover, MBBR achieved to remove more than 92% of COD for both phthalates. The results showed that DEP had a higher biodegradation rate compared to DAP, according to the selected parameters such as half saturation constant, overall reaction rate and maximum specific growth rate. The Grau second order model found as the best model for predicting MBBR performance due to its high correlation coefficients and more conformity of its kinetic coefficients to the results.


[Determination of 23 phthalate esters in food by solid-phase extraction coupled with gas chromatography-mass spectrometry]

Xianghua Zheng, Liyi Lin, Enhua Fang, Yonghui Huang, Shuang Zhou, Yu Zhou, Xiaoyan Zheng, Dunming Xu
PMID: 22667087   DOI: 10.3724/sp.j.1123.2011.08019

Abstract

A method for the simultaneous determination of 23 phthalate esters in food samples by solid-phase extraction coupled with gas chromatography-mass spectrometry (SPE-GC-MS) was developed and evaluated. The samples were extracted with hexane or acetonitrile, and cleaned up with a glass ProElut PSA SPE column. The identification and quantification were performed by GC-MS in selected ion monitoring (SIM) mode. The extraction processes of different foods were investigated. The calibration curves of phthalate esters showed good linearity in the range of 0.05-5 mg/L (0.5-5 mg/L for diisononyl phthalate (DINP), diisodecyl-phthalate (DIDP)) with the correlation coefficients (r) between 0.984 8 and 0.999 6. The limits of detection of phthalate esters in food samples ranged from 0.005 to 0.05 mg/kg (S/N = 3) and the limits of quantification ranged from 0.02 to 0.2 mg/kg (S/N = 10). The average recoveries of 23 analytes spiked in 10 kinds of food matrices ranged from 77% to 112% with the relative standard deviations (RSDs, n = 6) of 4.1%-12.5%. The method is suitable for the determination of 23 phthalate esters simultaneously in foodstuffs with easy operation, high accuracy and precision.


Certain aspects of the toxicity of diallyl phthalate

W A McOMIE
PMID: 21064422   DOI:

Abstract




A proteomics based approach to assessing the toxicity of bisphenol A and diallyl phthalate to the abalone (Haliotis diversicolor supertexta)

Jin Zhou, Zhong-Hua Cai, Lei Li, Yun-Feng Gao, Thomas H Hutchinson
PMID: 20189630   DOI: 10.1016/j.chemosphere.2010.01.052

Abstract

The contamination of marine ecosystems by endocrine disrupting compounds (EDCs) is of great concern. Protein expression profile maybe a good method to help us understand the molecular mechanisms of EDCs-toxicity to aquatic organisms. In this study, the abalone (Haliotis diversicolor supertexta), was selected as the target organism. Toxicological effects of two reference endocrine disruptors: diallyl phthalate (DAP, 50microgL(-1)) and bisphenol-A (BPA, 100microgL(-1)) were investigated after a three months static-renewal exposure on abalones using proteomics to analyze their hepatopancreas tissues. Some enzyme activity parameters of hepatopancreas extracts were also performed, including Na(+)-K(+)-ATPase, Ca(2+)-Mg(2+)-ATPase, peroxidase (POD) and malondialdehyde (MDA) production. After analyzing the proteomics profile of hepatopancreas by 2D gel electrophoresis, we found that 24 spots significantly increased or decreased at protein expression level (2-fold difference) in the 2D-maps from the treatment groups. Eighteen out of 24 protein spots were successfully identified by matrix-assisted laser desorption/ionization tandem time-of-flight mass spectrometry (MALDI-TOF-MS). These proteins can be roughly categorized into diverse functional classes such as detoxification, oxidative stress, hormone regulating, cellular metabolism and innate immunity. In addition, the enzymatic results indicated that DAP/BPA exposure affected the oxidative stress status and the cellular homeostasis, which partly corroborated the proteomics' results. Taken together, these data demonstrate that proteomics is a powerful tool to provide valuable insights into possible mechanisms of toxicity of EDCs contaminants in aquatic species. Additionally, the results highlight the potential of abalone as a valuable candidate for investigating EDCs impacts on marine ecosystems.


Screening method for phthalate esters in water using liquid-phase microextraction based on the solidification of a floating organic microdrop combined with gas chromatography-mass spectrometry

Hadi Farahani, Mohammad Reza Ganjali, Rassoul Dinarvand, Parviz Norouzi
PMID: 18656647   DOI: 10.1016/j.talanta.2008.03.002

Abstract

A simple and efficient liquid-phase microextraction (LPME) technique was developed using directly suspended organic microdrop coupled with gas chromatography-mass spectrometry (GC-MS), for the extraction and the determination of phthalate esters (dimethyl phthalate, diethyl phthalate, diallyl phthalate, di-n-butyl phthalate (DnBP), benzyl butyl phthalate (BBP), dicyclohexyl phthalate and di-2-ethylhexyl phthalate (DEHP)) in water samples. Microextraction efficiency factors, such as nature and volume of the organic solvent, temperature, salt effect, stirring rate and the extraction time were investigated and optimized. Under the optimized extraction conditions (extraction solvent: 1-dodecanol; extraction temperature: 60 degrees C; microdrop volume: 7 microL; stirring rate: 750 rpm, without salt addition and extraction time: 25 min), figures of merit of the proposed method were evaluated. The values of the detection limit were in the range of 0.02-0.05 microg L(-1), while the R.S.D.% value for the analysis of 5.0 microg L(-1) of the analytes was below 7.7% (n=4). A good linearity (r(2)>/=0.9940) and a broad linear range (0.05-100 microg L(-1)) were obtained. The method exhibited enrichment factor values ranging from 307 to 412. Finally, the designed method was successfully applied for the preconcentration and determination of the studied phthalate esters in different real water samples and satisfactory results were attained.


FT Raman--a valuable tool for surveying kinetics in RCM of functionalized dienes

Fu Ding, Baoyi Yu, Stijn Monsaert, Ya-guang Sun, Enjun Gao, Ileana Dragutan, Valerian Dragutan, Francis Verpoort
PMID: 20635509   DOI: 10.1016/j.saa.2010.05.001

Abstract

In this article the suitability of FT Raman spectroscopy for monitoring kinetics of ring-closing metathesis promoted by the Grubbs' 1st generation precatalyst was demonstrated for the first time. Reactions at room temperature and under low catalyst loadings were carried out on a series of representative diene substrates. The time evolution of the characteristic Raman stretching vibrations unequivocally described the reaction progress allowing for precise calculation of the substrate conversion and of the yield in the expected cyclic product, based on the corresponding peak heights. The responsive Raman technique demonstrated clean RCM pathways for diethyl diallylmalonate and diallyl ether whereas a minor olefinic side-product was detected in the case of diallyl phthalate. The study provides essential underpinnings for future utilization of Raman spectroscopy, concurrently with NMR or supplementing it, for the evaluation of RCM reactions.


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